

Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-methylnicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of key derivatives of **methyl 6-methylnicotinate**, a significant scaffold in medicinal chemistry. While the crystal structure of **methyl 6-methylnicotinate** itself is not publicly available in crystallographic databases, this document details the structural analysis of two closely related and pharmaceutically relevant compounds: 6-methylnicotinic acid and methyl 6-chloronicotinate.

Methyl 6-methylnicotinate and its derivatives are pivotal intermediates in the synthesis of various biologically active molecules.^{[1][2]} Notably, they are precursors in the production of D-amino acid oxidase inhibitors for central nervous system disorders and the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.^[1] Understanding the three-dimensional arrangement of atoms in these molecules is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new therapeutic agents.

This guide presents a summary of the crystallographic data, detailed experimental protocols for structure determination, and visualizations of synthetic pathways and molecular relationships to aid researchers in their drug discovery and development endeavors.

Crystallographic Data of Methyl 6-methylnicotinate Derivatives

The following tables summarize the key crystallographic data for 6-methylnicotinic acid and methyl 6-chloronicotinate, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

Parameter	Value[3][4]
Empirical Formula	C ₇ H ₇ NO ₂
Formula Weight	137.14
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	3.8788 (8)
b (Å)	13.634 (3)
c (Å)	6.1094 (12)
β (°)	90.51 (3)
Volume (Å ³)	323.07 (12)
Z	2
Temperature (K)	293
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.049
wR-factor	0.126

Table 2: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate

Parameter	Value[5][6]
Empirical Formula	C ₇ H ₆ ClNO ₂
Formula Weight	171.58
Crystal System	Triclinic
Space Group	P1
a (Å)	3.8721 (4)
b (Å)	5.8068 (6)
c (Å)	17.3721 (18)
α (°)	95.563 (9)
β (°)	94.918 (8)
γ (°)	104.657 (9)
Volume (Å ³)	373.64 (7)
Z	2
Temperature (K)	293
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.055
wR-factor	0.119

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystal structure determination of the discussed derivatives.

Synthesis and Crystallization

6-Methylnicotinic Acid: Commercially available 6-methylnicotinic acid was used for crystallization.[3][4] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution at room temperature.[3][4]

Methyl 6-chloronicotinate: A mixture of 6-chloronicotinic acid (0.036 mol), dimethyl carbonate (0.131 mol), and concentrated H_2SO_4 (0.049 mol) was refluxed for 17 hours.[5][6] Following the reaction, an aqueous solution of NaHCO_3 was added, and the product was extracted with dichloromethane. The organic layer was dried with Na_2SO_4 , filtered, and the solvent was evaporated under reduced pressure. Single crystals were obtained by the slow evaporation of a dichloromethane solution at room temperature over a week.[5][6]

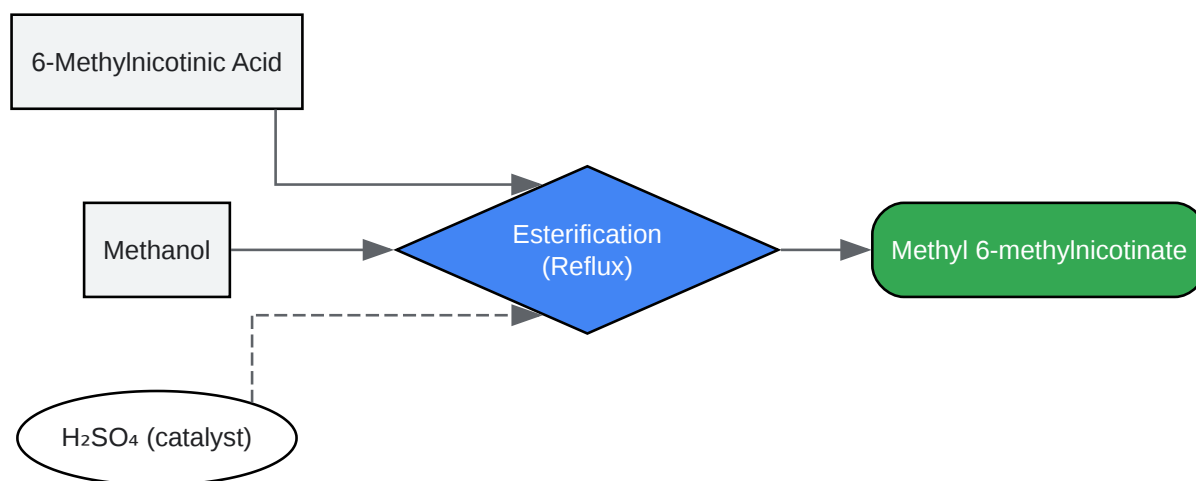
X-ray Diffraction Analysis

6-Methylnicotinic Acid: Data collection was performed on a Rigaku SCXmini diffractometer.[3] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.[3] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[3]

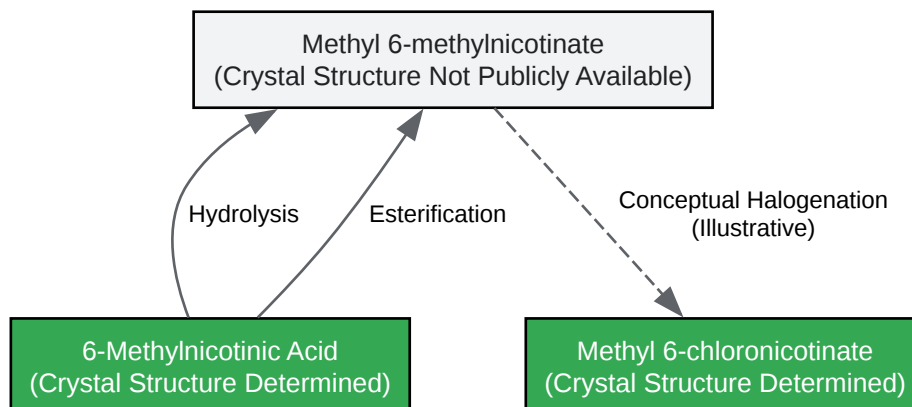
Methyl 6-chloronicotinate: X-ray diffraction data were collected using an Oxford Diffraction Xcalibur E diffractometer.[5] The structure was solved by direct methods using SHELXS97 and refined on F^2 by full-matrix least-squares using SHELXL97.[5][6] Hydrogen atoms were positioned geometrically and refined using a riding model.[5][6]

Visualizations

The following diagrams illustrate the synthetic pathway to **methyl 6-methylnicotinate** and the relationship between the parent compound and its structurally characterized derivatives.



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Synthesis of **Methyl 6-methylnicotinate**.

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Relationship of Characterized Derivatives.

Structural Insights

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule.^{[3][4]} The crystal packing is stabilized by intermolecular O—H...N hydrogen bonds and weak C—H...O interactions.^{[3][4]} Furthermore, π - π stacking interactions are observed between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.^{[3][4]}

In the case of methyl 6-chloronicotinate, the molecule is also nearly planar, with a small dihedral angle of 3.34° between the pyridine ring and the ester group.^{[5][6]} The crystal structure features weak C—H...N hydrogen bonds that link the molecules into layers.^{[5][6]} Similar to the acid derivative, π - π stacking interactions are present between the aromatic rings in adjacent layers, with a centroid-centroid distance of 3.8721 Å.^{[5][6]}

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of two key derivatives of **methyl 6-methylnicotinate**: 6-methylnicotinic acid and methyl 6-chloronicotinate. The presented crystallographic data and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. The structural information, particularly regarding intermolecular interactions such as hydrogen bonding and π - π stacking, is fundamental for understanding the solid-state properties of these compounds and for designing new molecules with desired pharmacological profiles. While the crystal

structure of the parent compound, **methyl 6-methylnicotinate**, remains to be determined and reported, the analysis of these derivatives provides a strong foundation for future structural studies in this important class of compounds.

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